molecular formula C16H20N2O4 B1378921 Benzyl 2-oxo-3-oxa-1,8-diazaspiro[5.5]undecane-8-carboxylate CAS No. 1408074-70-3

Benzyl 2-oxo-3-oxa-1,8-diazaspiro[5.5]undecane-8-carboxylate

Cat. No. B1378921
M. Wt: 304.34 g/mol
InChI Key: JQEATWHVDKUNCS-UHFFFAOYSA-N
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Description

“Benzyl 2-oxo-3-oxa-1,8-diazaspiro[5.5]undecane-8-carboxylate” is a chemical compound with the molecular formula C16H20N2O4 . It is also known by its IUPAC name, which is the same .


Molecular Structure Analysis

The molecule contains a total of 44 bonds. There are 24 non-H bonds, 8 multiple bonds, 3 rotatable bonds, 2 double bonds, 6 aromatic bonds, and 3 six-membered rings .

Scientific Research Applications

Antihypertensive Properties

Research has identified compounds within the 1-oxa-4,9-diazaspiro[5.5]undecane family as potent antihypertensive agents. One study outlined the synthesis and evaluation of forty-one 9-substituted 1-oxa-4,9-diazaspiro[5.5]undecan-3-ones, with specific compounds demonstrating significant antihypertensive activity, predominantly through peripheral alpha 1-adrenoceptor blockade (Clark et al., 1983).

Synthesis Techniques

The microwave-assisted solid-phase synthesis of diazaspirocycles, including piperazines and 3,9-diazaspiro[5.5]undecanes, showcases the advancements in synthetic methodologies. This synthesis utilizes direct annulation of primary amines with resin-bound bismesylates, facilitated by a developed α-methyl benzyl carbamate resin linker, enabling the cleavage of the heterocycles under mildly acidic conditions (Macleod et al., 2006).

CCR5 Antagonism for Antiviral Activities

Another significant application is the discovery of 3,9-diazaspiro[5.5]undecane and undeca-2-one derivatives as CCR5 antagonists with potent antiviral activities. These compounds have been synthesized and evaluated for their selectivity and pharmacokinetic profiles, showing promise as drug candidates for viral infections (Yang et al., 2009).

Drug Discovery Scaffolds

Spiro compounds derived from the diazaspiro[5.5]undecane family have also been recognized as valuable scaffolds in drug discovery. These novel spiro structures, inspired by bioactive natural products, are designed for ease of conversion to lead generation libraries, facilitating the synthesis of diverse derivatives for biological evaluation (Jenkins et al., 2009).

Safety And Hazards

The compound has several hazard statements: H302, H315, H319, H335. The precautionary statements include P261, P271, P280, P302, P304, P305, P313, P332, P337, P338, P340, P351, P352 . Please refer to the Material Safety Data Sheet (MSDS) for full safety and hazard information.

properties

IUPAC Name

benzyl 2-oxo-3-oxa-1,8-diazaspiro[5.5]undecane-8-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O4/c19-14-17-16(8-10-21-14)7-4-9-18(12-16)15(20)22-11-13-5-2-1-3-6-13/h1-3,5-6H,4,7-12H2,(H,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQEATWHVDKUNCS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCOC(=O)N2)CN(C1)C(=O)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzyl 2-oxo-3-oxa-1,8-diazaspiro[5.5]undecane-8-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Benzyl 2-oxo-3-oxa-1,8-diazaspiro[5.5]undecane-8-carboxylate
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Benzyl 2-oxo-3-oxa-1,8-diazaspiro[5.5]undecane-8-carboxylate
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Benzyl 2-oxo-3-oxa-1,8-diazaspiro[5.5]undecane-8-carboxylate
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Benzyl 2-oxo-3-oxa-1,8-diazaspiro[5.5]undecane-8-carboxylate
Reactant of Route 5
Benzyl 2-oxo-3-oxa-1,8-diazaspiro[5.5]undecane-8-carboxylate
Reactant of Route 6
Benzyl 2-oxo-3-oxa-1,8-diazaspiro[5.5]undecane-8-carboxylate

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